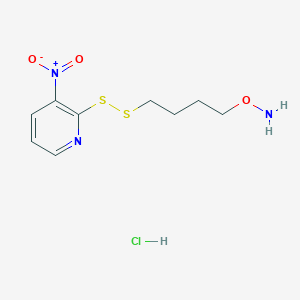
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride, also known as ANBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANBP is a nitrosothiol-modifying agent that can be used to modify proteins and other biomolecules.
Applications De Recherche Scientifique
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and redox signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be used to selectively modify cysteine residues in proteins, which can affect their activity and function. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been used to study the role of nitric oxide in cellular signaling and the regulation of protein function.
Mécanisme D'action
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride modifies cysteine residues in proteins by forming a nitrosothiol adduct. This modification can affect the activity and function of the protein, as well as its interactions with other biomolecules. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, such as glutathione, which can affect cellular redox balance and signaling pathways.
Effets Biochimiques Et Physiologiques
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can affect protein activity and function, as well as cellular redox balance and signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride is also selective for cysteine residues in proteins, which allows for specific modifications and studies of protein function. However, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, which can complicate interpretation of results. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride. One area of interest is the development of new analogs and derivatives of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride with improved selectivity and potency. Another area of interest is the application of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride in studies of redox signaling and oxidative stress in disease states, such as cancer and neurodegenerative disorders. Additionally, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride may have potential as a therapeutic agent for these and other diseases, although further research is needed to explore this possibility.
Méthodes De Synthèse
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be synthesized by reacting 3-nitropyridine with 4-(aminooxy)butyl dithiothreitol (DTT) in the presence of hydrochloric acid. The resulting compound can be purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
126218-45-9 |
|---|---|
Nom du produit |
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride |
Formule moléculaire |
C9H14ClN3O3S2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
O-[4-[(3-nitropyridin-2-yl)disulfanyl]butyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O3S2.ClH/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9;/h3-5H,1-2,6-7,10H2;1H |
Clé InChI |
UNOOLDGJPZUNAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
SMILES canonique |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
Synonymes |
1-(aminooxy)-4-((3-nitro-2-pyridyl)dithio)butane 1-ANPDB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




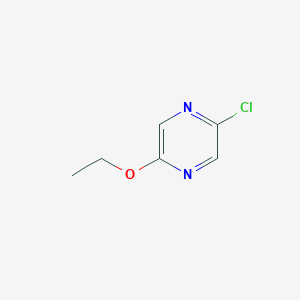
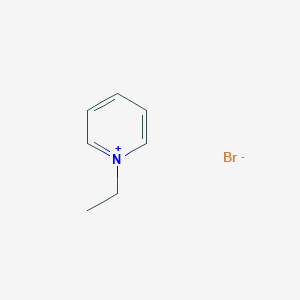
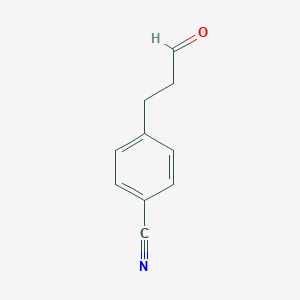
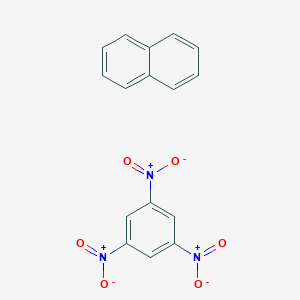
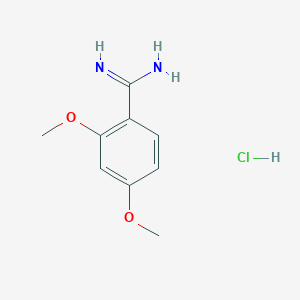
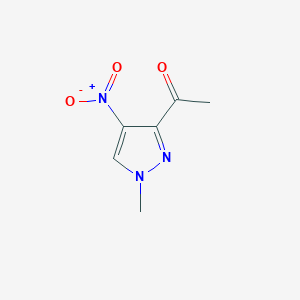

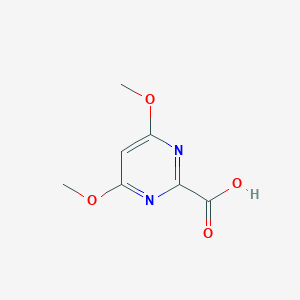


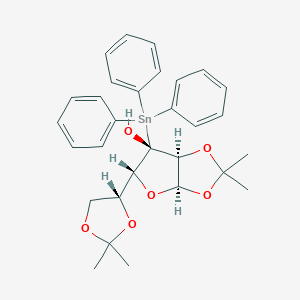

![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)